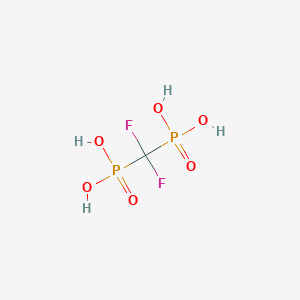

Difluoromethylene diphosphonate

Overview

Description

Difluoromethylene phosphonates are non-hydrolyzable bioisosteres of phosphates . They have proven their efficiency as inhibitors of the enzymes that specialize in utilizing these essential biogenic molecules . They show a broad spectrum of biological activity and are used as molecular tools to study enzymes and enzyme-substrate interactions .

Synthesis Analysis

Recent advances in the synthesis of difluoromethylene phosphonates for biological applications have been reported . The development of the synthetic chemistry of difluoromethylene phosphonates has been outlined from the historical perspective . The most recent trends in the field have been discussed, and the existing challenges and unsolved questions have been highlighted .

Molecular Structure Analysis

The general chemical structure of bisphosphonate, which includes difluoromethylene diphosphonate, has a high affinity for calcium hydroxyapatite, allowing for rapid and specific skeletal targeting . The geometric and steric influences of the CF2 group are considered when the substituent is placed within aliphatic chains and aliphatic ring (cyclo-dodecane) systems .

Chemical Reactions Analysis

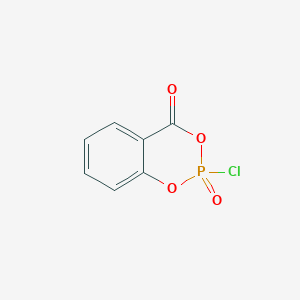

A key intermediate, difluoromethylene phosphobetaine, in the Wittig reaction of ClCF2CO2Na–Ph3P with aldehydes was synthesized and characterized . This confirmed the reaction mechanism. The decarboxylation of this stable intermediate was a convenient approach for Wittig difluoromethylation .

Scientific Research Applications

Difluoromethylenediphosphonic Acid

is a chemical compound with the molecular formula C H4 F2 O6 P2 and a molecular weight of 211.98 . It’s also known as [difluoro(phosphono)methyl]phosphonic acid or Difluoromethylene diphosphonate .

Its applications in scientific research encompass diverse areas, including biochemical and physiological investigations, as well as compound synthesis . Notably, it exhibits inhibitory properties towards enzymes such as protein kinases, phospholipases, and proteases .

- Difluoromethylenediphosphonic Acid is used in the field of materials science research . It is used as a reference material for highly accurate and reliable data analysis .

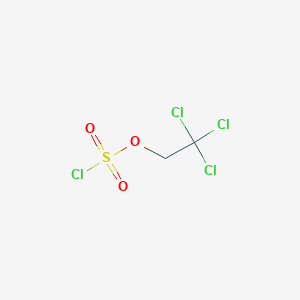

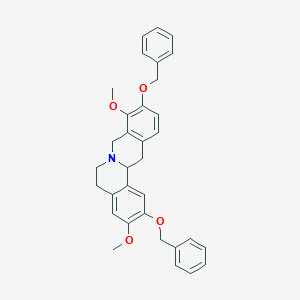

- This compound is used in the synthesis of sulfated molecules . The study of organosulfates is a burgeoning area in biology, yet there are significant challenges with their synthesis . The presence of one or more sulfate group makes chemical synthesis and purification of (per)sulfated compounds challenging .

Materials Science Research

Synthesis of Sulfated Molecules

Immobilization on Mesoporous Silica Materials

- Difluoromethylenediphosphonic Acid is used as a reference material for highly accurate and reliable data analysis in materials science research .

- Difluoromethylenediphosphonic Acid is used as a mobile phase additive in chromatography . It is less acidic and less hydrophobic than trifluoroacetic acid (TFA) and it lowers the surface tension of droplets during electrospray, which confers notable gains in mass spectrometry (MS) sensitivity .

Reference Material in Materials Science Research

Mobile Phase Additive in Chromatography

Multifunctional Additive in Drilling Fluids

Future Directions

The recent advances made in difluoromethylation processes based on X–CF2H bond formation, where X is C (sp), C (sp2), C (sp3), O, N, or S, have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . This field of research has benefited from the invention of multiple difluoromethylation reagents .

properties

IUPAC Name |

[difluoro(phosphono)methyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4F2O6P2/c2-1(3,10(4,5)6)11(7,8)9/h(H2,4,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRBLOWVRMGXEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4F2O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60147445 | |

| Record name | Difluoromethylene diphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Difluoromethylene diphosphonate | |

CAS RN |

10596-32-4 | |

| Record name | Difluoromethylene diphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010596324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difluoromethylene diphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B24052.png)

![4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B24065.png)

![2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide](/img/structure/B24109.png)

![[6-(4-Imidazol-1-yl-phenoxy)-hexyl]-dimethyl-amine](/img/structure/B24110.png)